molecular formula C14H13F2N B1522755 1,2-Bis(3-fluorophenyl)ethan-1-amine CAS No. 1183075-90-2

1,2-Bis(3-fluorophenyl)ethan-1-amine

Cat. No. B1522755
CAS RN: 1183075-90-2
M. Wt: 233.26 g/mol
InChI Key: QVJRANSSXJFNAZ-UHFFFAOYSA-N
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Description

1,2-Bis(3-fluorophenyl)ethan-1-amine is a chemical compound with the CAS Number: 1183075-90-2 . It has a molecular weight of 233.26 and its IUPAC name is 1,2-bis(3-fluorophenyl)ethanamine .


Molecular Structure Analysis

The InChI code for 1,2-Bis(3-fluorophenyl)ethan-1-amine is 1S/C14H13F2N/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9,14H,8,17H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1,2-Bis(3-fluorophenyl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 233.26 .

Scientific Research Applications

Optical Resolution and Epimerization

Research on the optical resolution and epimerization of fluorosilane compounds, which are closely related to the chemical family of 1,2-Bis(3-fluorophenyl)ethan-1-amine, reveals new, convenient access to optically active silicon compounds. These findings demonstrate the separation of isomers due to solubility differences and the role of catalytic amounts of AgF in epimerization processes (Kawachi et al., 1999).

Kinetics and Reaction Mechanisms

The study of reactions between 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane and bases such as piperidine and pyrrolidine in various solvents highlights complex kinetics leading to specific reaction products. This research is crucial for understanding the interactions and mechanism of reactions involving fluorinated compounds and amines (Jarczewski et al., 1986).

Development of Organosoluble Fluorinated Polyimides

Novel fluorinated bis(ether amine) monomers have been synthesized for creating organosoluble and light-colored fluorinated polyimides. These materials are characterized by their solubility in organic solvents, transparency, and thermal stability, making them suitable for various applications in electronics and materials science (Yang et al., 2003).

Nickel-Catalyzed Amination Reactions

The nickel-catalyzed amination of aryl fluorides with primary amines using specific ligands demonstrates a method for forming secondary amines. This protocol is potentially useful for the late-stage diversification of fluorinated compounds, offering a pathway for synthesizing aniline derivatives with complex structures (Harada et al., 2018).

Mechanism of Action

The mechanism of action of 1,2-Bis(3-fluorophenyl)ethan-1-amine is not explicitly stated in the available literature .

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage . Precautionary measures include avoiding breathing the mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,2-bis(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9,14H,8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJRANSSXJFNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(3-fluorophenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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